4-bromo-3-chloro-N-methylaniline hydrochloride
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Overview
Description
4-bromo-3-chloro-N-methylaniline hydrochloride is an organic compound that belongs to the class of anilines. It is characterized by the presence of bromine, chlorine, and a methyl group attached to the aromatic ring, along with an amine group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-chloro-N-methylaniline hydrochloride typically involves multiple steps:
Nitration: The starting material, such as 4-bromo-3-chlorobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents like iron and hydrochloric acid.
Methylation: The resulting amine is methylated using methyl iodide or dimethyl sulfate to form N-methylaniline.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-chloro-N-methylaniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to an amine.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like iron and hydrochloric acid or catalytic hydrogenation.
Major Products Formed
Substitution Products: Various substituted anilines.
Oxidation Products: Nitroso and nitro derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4-bromo-3-chloro-N-methylaniline hydrochloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-bromo-3-chloro-N-methylaniline hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bromine and chlorine atoms can participate in halogen bonding, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-methylaniline
- 4-bromo-N-methylaniline
- N-methyl-3-chloroaniline
Uniqueness
4-bromo-3-chloro-N-methylaniline hydrochloride is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, which can significantly influence its reactivity and interactions compared to compounds with only one halogen substituent .
Properties
CAS No. |
2768326-54-9 |
---|---|
Molecular Formula |
C7H8BrCl2N |
Molecular Weight |
257 |
Purity |
95 |
Origin of Product |
United States |
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